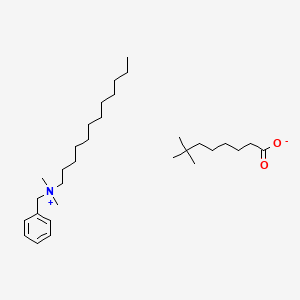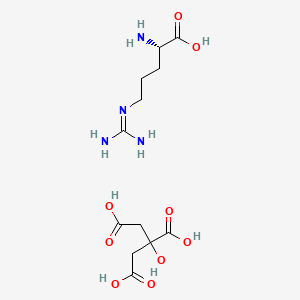
Tungsten hexakis(2-ethylhexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten hexakis(2-ethylhexanolate) is a chemical compound with the molecular formula C48H102O6W It is a coordination complex where a tungsten atom is bonded to six 2-ethylhexanolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten hexakis(2-ethylhexanolate) can be synthesized through the reaction of tungsten hexachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{WCl}_6 + 6 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{W(OCH}_2\text{CH(C}_2\text{H}_5\text{)C}_4\text{H}_9\text{)}_6 + 6 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of tungsten hexachloride. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of tungsten hexakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten hexakis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or amines.
Major Products:
Oxidation: Tungsten trioxide (WO3) is a common product.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten complexes with different ligands.
Applications De Recherche Scientifique
Tungsten hexakis(2-ethylhexanolate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of tungsten-containing materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, particularly in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which tungsten hexakis(2-ethylhexanolate) exerts its effects involves the coordination of the tungsten center with various substrates. The tungsten atom can facilitate electron transfer reactions, making it an effective catalyst. The 2-ethylhexanolate ligands provide stability to the complex and can be easily replaced or modified to tailor the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Tungsten hexacarbonyl (W(CO)6): A tungsten complex with carbonyl ligands.
Tungsten hexachloride (WCl6): A tungsten complex with chloride ligands.
Tungsten hexafluoride (WF6): A tungsten complex with fluoride ligands.
Comparison:
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexacarbonyl: Tungsten hexakis(2-ethylhexanolate) is more stable in air compared to tungsten hexacarbonyl, which is sensitive to air and moisture.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexachloride: Tungsten hexakis(2-ethylhexanolate) is less reactive towards hydrolysis compared to tungsten hexachloride.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexafluoride: Tungsten hexakis(2-ethylhexanolate) is less volatile and easier to handle compared to tungsten hexafluoride.
Tungsten hexakis(2-ethylhexanolate) stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
93840-02-9 |
|---|---|
Formule moléculaire |
C48H102O6W-6 |
Poids moléculaire |
959.2 g/mol |
Nom IUPAC |
2-ethylhexan-1-olate;tungsten |
InChI |
InChI=1S/6C8H17O.W/c6*1-3-5-6-8(4-2)7-9;/h6*8H,3-7H2,1-2H3;/q6*-1; |
Clé InChI |
QWXBIPSPGRWJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



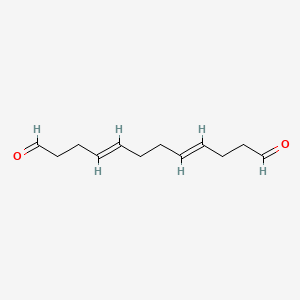
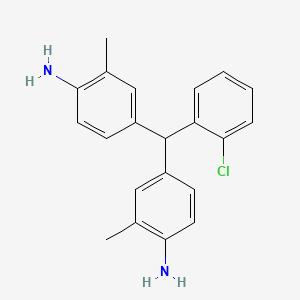
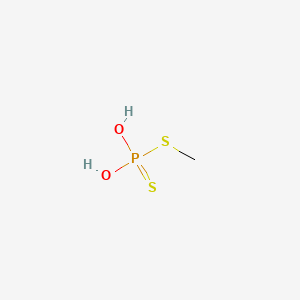
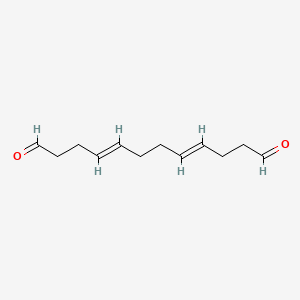
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
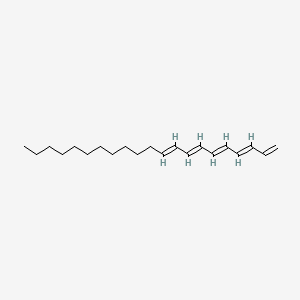
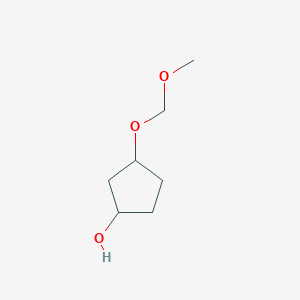
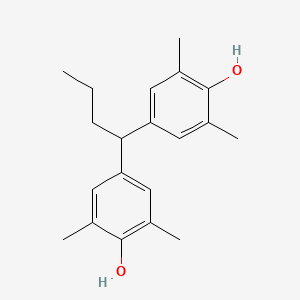
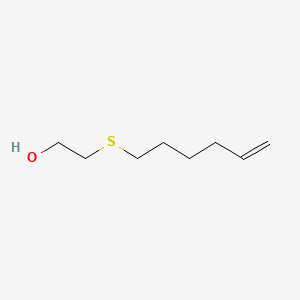
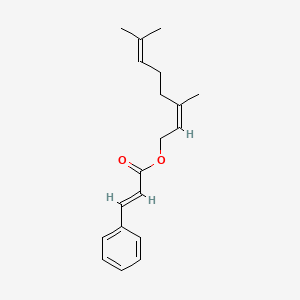
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
